N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
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Overview
Description
N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multiple steps, starting with the formation of the pyrimidinyl core This can be achieved through a condensation reaction between a suitable thienyl derivative and a pyrimidinyl precursor
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine: The compound's potential medicinal applications include its use as an antimicrobial or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of advanced materials or as a component in chemical sensors and other devices.
Mechanism of Action
The mechanism by which N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound's binding affinity and specificity determine its efficacy and potential side effects.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
N-(4-CL-PH)-2-(3-cyano-6-(2-thienyl)-4-(tri-fluoro-methyl)-2-pyridinyl)thio)acetamide
Uniqueness: N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide stands out due to its unique structural features, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-20(23-16-4-1-2-5-16)14-26-17-9-7-15(8-10-17)21-22-12-11-18(24-21)19-6-3-13-27-19/h3,6-13,16H,1-2,4-5,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMPEZAITBLYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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